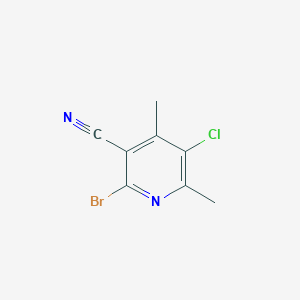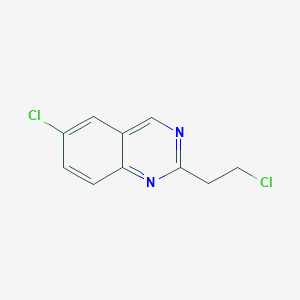
6-Chloro-2-(2-chloroethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-(2-クロロエチル)キナゾリンは、分子式C10H8Cl2N2の化学化合物です。これは、キナゾリンの誘導体であり、キナゾリンはベンゼン環とピリミジン環が融合した二環式化合物です。
2. 製法
合成経路と反応条件
6-クロロ-2-(2-クロロエチル)キナゾリンの合成は、通常、2-クロロエチルアミンと6-クロロキナゾリンの反応によって行われます。反応は、目的の生成物を選択的に形成するために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
出発物質: 2-クロロエチルアミンと6-クロロキナゾリン。
反応条件: 反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、反応中に生成される塩酸を中和するためのトリエチルアミンなどの塩基を用いて行われます。
温度と時間: 反応は通常、室温またはわずかに高温(例:40-60℃)で数時間行われ、完全な転換が保証されます。
工業生産方法
工業的な設定では、6-クロロ-2-(2-クロロエチル)キナゾリンの生産には、効率と収率を高めるために連続フロー反応器が使用される場合があります。自動システムの使用により、反応パラメータを正確に制御できるため、副反応のリスクが減少し、製品の全体的な純度が向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloroethyl)quinazoline typically involves the reaction of 2-chloroethylamine with 6-chloroquinazoline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloroethylamine and 6-chloroquinazoline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
化学反応の分析
反応の種類
6-クロロ-2-(2-クロロエチル)キナゾリンは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: 化合物中のクロロ基は、アミンやチオールなどの他の求核剤と置換して、新しい誘導体を作ることができます。
酸化と還元: 化合物は、特定の条件下で酸化または還元して、異なる生成物を生成することができます。
環化反応: 化合物は、環化反応に関与して、より複雑な環状構造を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、およびさまざまなアミンなどの求核剤が含まれます。反応は通常、ジメチルホルムアミドまたはジメチルスルホキシドなどの極性溶媒中で行われます。
酸化と還元: 過マンガン酸カリウムなどの酸化剤または水素化ホウ素ナトリウムなどの還元剤は、制御された条件下で使用できます。
環化反応: パラジウムまたは銅などの触媒を使用して、環化反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応では、アミノキナゾリン誘導体が生成される可能性があり、酸化反応では、キナゾリンN-オキシドが生成される可能性があります。
4. 科学研究への応用
6-クロロ-2-(2-クロロエチル)キナゾリンは、以下を含むいくつかの科学研究への応用があります。
医薬品化学: 化合物は、さまざまな薬理学的に活性な分子の前駆体としての可能性について研究されています。キナゾリン誘導体は、癌、細菌感染症、および炎症性疾患の治療において有望な結果を示しています。
生物学研究: 化合物は、キナゾリン誘導体の生物学的活性とその生物学的標的との相互作用を理解するための研究に使用されています。
工業的用途: 化合物は、染料、農薬、その他の工業的に関連する化合物の合成における中間体として使用できます。
科学的研究の応用
6-Chloro-2-(2-chloroethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a precursor to various pharmacologically active molecules. Quinazoline derivatives have shown promise in treating cancer, bacterial infections, and inflammatory diseases.
Biological Research: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
6-クロロ-2-(2-クロロエチル)キナゾリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。クロロエチル基は、タンパク質またはDNA上の求核部位と共有結合を形成することができ、酵素活性の阻害または細胞プロセスの破壊につながります。キナゾリンコアは、さまざまな生物学的経路とも相互作用し、その活性を調節し、治療効果につながります。
6. 類似の化合物との比較
類似の化合物
6-クロロ-2-(クロロメチル)キナゾリン: この化合物は、構造が似ていますが、クロロエチル基ではなくクロロメチル基を持っています。
2-クロロ-6-(2-クロロエチル)ピリミジン: この化合物は、キナゾリン環ではなくピリミジン環を持っていますが、クロロエチル置換基を共有しています。
6-クロロ-2-(2-ブロモエチル)キナゾリン: この化合物は、クロロエチル基ではなくブロモエチル基を持っています。
独自性
6-クロロ-2-(2-クロロエチル)キナゾリンは、その特定の置換パターンが異なる化学的および生物学的特性を付与するため、ユニークです。クロロ基とクロロエチル基の両方が存在することで、多用途な化学修飾が可能になり、合成化学において貴重な中間体となります。さらに、その潜在的な生物学的活性は、医薬品化学研究における興味深い化合物となっています。
類似化合物との比較
Similar Compounds
6-Chloro-2-(chloromethyl)quinazoline: This compound has a similar structure but with a chloromethyl group instead of a chloroethyl group.
2-Chloro-6-(2-chloroethyl)pyrimidine: This compound has a pyrimidine ring instead of a quinazoline ring but shares the chloroethyl substituent.
6-Chloro-2-(2-bromoethyl)quinazoline: This compound has a bromoethyl group instead of a chloroethyl group.
Uniqueness
6-Chloro-2-(2-chloroethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloroethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activity makes it a compound of interest in medicinal chemistry research.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
6-chloro-2-(2-chloroethyl)quinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c11-4-3-10-13-6-7-5-8(12)1-2-9(7)14-10/h1-2,5-6H,3-4H2 |
InChIキー |
QUYLKXZQCUHVCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
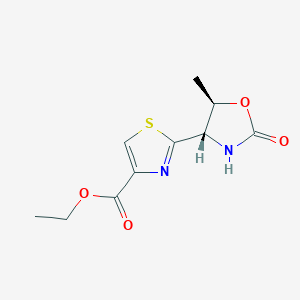

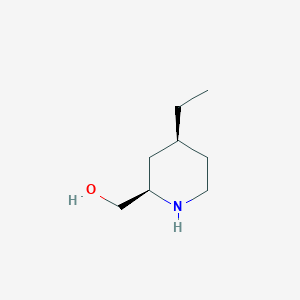
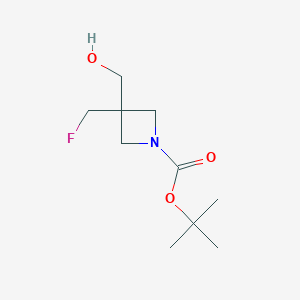

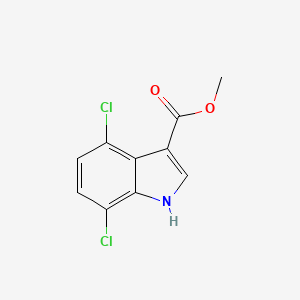


![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
